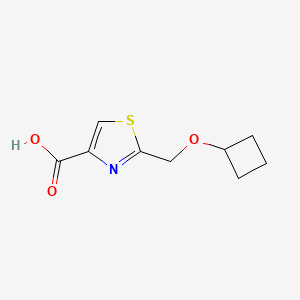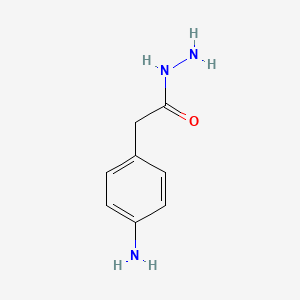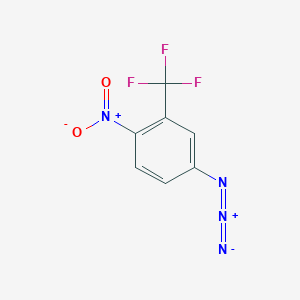
4-Azido-1-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-nitro-2-(trifluoromethyl)benzene is an aromatic compound with unique physical and chemical properties. It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitro-2-(trifluoromethyl)chlorobenzene, is reacted with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles.
Cyclization: The compound can undergo cyclization reactions, particularly in the presence of heat or light, forming complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Sodium azide, various nucleophiles.
Cyclization Conditions: Heat, UV light, radical initiators.
Major Products
Amines: From the reduction of the nitro group.
Triazoles: From the substitution of the azido group.
Cyclized Products: Complex aromatic rings from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
4-Azido-1-nitro-2-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Azido-1-nitro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido and nitro groups. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. The nitro group can undergo reduction, leading to the formation of amines that can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Azido-1-nitrobenzene
- 4-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-(trifluoromethyl)benzene
Uniqueness
4-Azido-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the azido, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C7H3F3N4O2 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(12-13-11)1-2-6(5)14(15)16/h1-3H |
InChI-Schlüssel |
BCMCXBLGBDLJHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





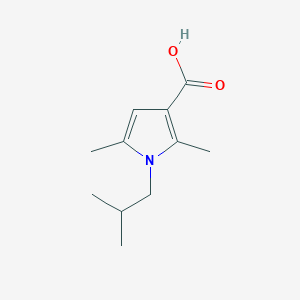
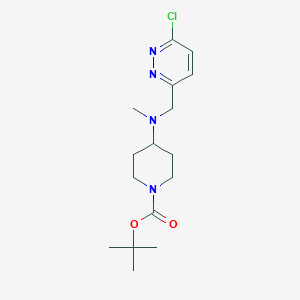
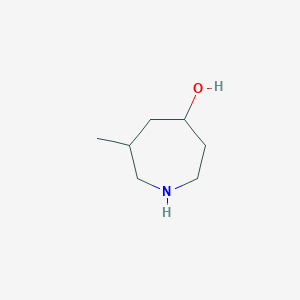

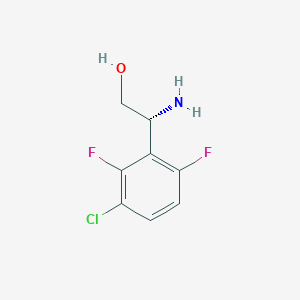
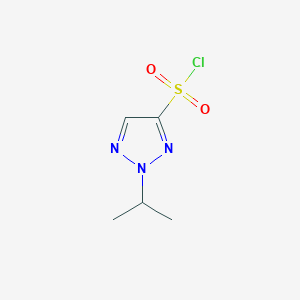
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)


